molecular formula C11H21NO4 B8070975 Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Cat. No.: B8070975
M. Wt: 231.29 g/mol
InChI Key: ASAGFKSDTZKBRT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (IUPAC name) features a pentanoic acid backbone (C₅H₁₀O₂) with a tertiary butoxycarbonyl (Boc)-protected methylamino substituent at the 5-position. The Boc group [(1,1-dimethylethoxy)carbonyl] is attached via a methylene (-CH₂-) linker to the amino group, forming the structure -NH-CH₂-O-C(O)-O-C(CH₃)₃ .

Properties

IUPAC Name

5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8-12-7-5-4-6-9(13)14/h12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAGFKSDTZKBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616563
Record name 5-[(2-tert-Butoxy-2-oxoethyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124073-08-1
Record name 5-[(2-tert-Butoxy-2-oxoethyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(tert-butoxy)carbonyl](methyl)amino}pentanoic acid
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Preparation Methods

Synthesis of 5-Aminopentanoic Acid Ethyl Ester

The synthesis begins with ethyl pent-4-enoate, which undergoes hydrobromination to yield 5-bromopentanoic acid ethyl ester . Subsequent nucleophilic substitution with potassium phthalimide introduces a protected amine:

\text{5-Bromopentanoic acid ethyl ester} + \text{KPhth} \xrightarrow{\text{DMF, 80°C}} \text{5-Phthalimidopentanoic acid ethyl ester} \quad (\text{Yield: 60%})

Deprotection with hydrazine releases the primary amine:

\text{5-Phthalimidopentanoic acid ethyl ester} \xrightarrow{\text{NH}2\text{NH}2, \text{MeOH}} \text{5-Aminopentanoic acid ethyl ester} \quad (\text{Yield: 85%})

Methylation via Reductive Amination

The primary amine undergoes reductive amination with formaldehyde to form the secondary amine:

\text{5-Aminopentanoic acid ethyl ester} + \text{CH}2\text{O} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{5-Methylaminopentanoic acid ethyl ester} \quad (\text{Yield: 70%})

Boc Protection

The secondary amine is protected using di-tert-butyl dicarbonate:

\text{5-Methylaminopentanoic acid ethyl ester} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, TEA}} \text{5-(Boc-methylamino)pentanoic acid ethyl ester} \quad (\text{Yield: 90%})

Ester Hydrolysis

Final hydrolysis yields the target carboxylic acid:

\text{5-(Boc-methylamino)pentanoic acid ethyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-} \quad (\text{Yield: 95%})

Route B: Reductive Amination of Ketone Intermediates

Synthesis of 5-Oxopentanoic Acid Ethyl Ester

Oxidation of 5-hydroxypentanoic acid ethyl ester via Swern oxidation provides the ketone:

\text{5-Hydroxypentanoic acid ethyl ester} \xrightarrow{\text{(COCl)}_2, \text{DMSO, TEA}} \text{5-Oxopentanoic acid ethyl ester} \quad (\text{Yield: 68%})

Reductive Amination with Methylamine

Reaction with methylamine and sodium cyanoborohydride forms the secondary amine:

\text{5-Oxopentanoic acid ethyl ester} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{5-Methylaminopentanoic acid ethyl ester} \quad (\text{Yield: 75%})

Boc Protection and Hydrolysis

Identical to Steps 2.3 and 2.4 in Route A.

Comparative Analysis of Synthetic Routes

ParameterRoute ARoute B
Starting Material Ethyl pent-4-enoate5-Hydroxypentanoic acid ethyl ester
Key Step Nucleophilic substitutionSwern oxidation
Overall Yield 60% × 85% × 70% × 90% × 95% ≈ 30%68% × 75% × 90% × 95% ≈ 43%
Advantages Avoids oxidation stepsHigher overall yield
Challenges Low-yield substitution stepHandling moisture-sensitive reagents

Route B offers superior efficiency but requires expertise in oxidation chemistry. Route A avoids ketone intermediates but suffers from cumulative yield losses.

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 1.44 (s, 9H, Boc CH3_3), 2.35 (t, 2H, COCH2_2), 2.90 (m, 2H, NCH2_2), 3.05 (s, 3H, NCH3_3), 12.0 (br s, 1H, COOH).

  • IR (KBr) : 1720 cm1^{-1} (C=O, Boc), 1695 cm1^{-1} (C=O, acid).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeOH gradient) shows >98% purity for both routes.

Industrial-Scale Considerations

Large-scale production favors Route B due to higher throughput. Critical process parameters include:

  • Temperature control during Swern oxidation (-50°C to prevent side reactions).

  • Catalyst screening for reductive amination (e.g., Pd/C vs. NaBH3_3CN).

  • Solvent selection for Boc protection (THF > DCM for easier recycling).

Emerging Methodologies

Recent advances propose enzymatic Boc protection using lipases in ionic liquids, reducing reliance on toxic solvents. Additionally, flow chemistry setups for reductive amination improve reaction control and scalability .

Chemical Reactions Analysis

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:

  • Oxidation : The compound can be oxidized to yield different products, which can be useful in synthesizing pharmaceuticals.
  • Reduction : Reduction reactions enable modifications of functional groups for targeted applications.
  • Substitution : Nucleophilic substitution allows for the replacement of the dimethylethoxycarbonyl or methylamino groups with other functional groups.

Biology

In biological research, this compound can be employed in biochemical studies to:

  • Investigate enzyme-substrate interactions , particularly how the methylamino group influences binding affinities.
  • Explore metabolic pathways , providing insights into the role of similar compounds in biological systems.

Medicine

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- has potential as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure may confer specific therapeutic effects, making it valuable in drug development processes.

Industry

In industrial applications, this compound is useful for producing specialty chemicals and materials. Its versatility allows for modifications that enhance performance in various applications such as:

  • Production of surfactants
  • Development of agrochemicals
  • Formulation of polymers

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of Pentanoic acid derivatives in synthesizing novel anti-inflammatory drugs. By modifying the methylamino group, researchers were able to enhance the bioavailability and efficacy of the resulting compounds.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme kinetics highlighted how Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- affects substrate binding in specific metabolic pathways. The presence of the dimethylethoxycarbonyl group was found to alter enzyme activity significantly.

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Molecular Formula :

  • C₁₂H₂₂N₂O₅ (calculated based on substituent contributions).
  • Molecular Weight : ~274.3 g/mol.

Applications: Primarily used in peptide synthesis and organic research, the Boc group serves as a protective moiety for amines, enhancing stability during reactions . The compound is listed in chemical catalogs (e.g., Combi-Blocks) as a research reagent, emphasizing its role in non-medical applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related pentanoic acid derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Applications/Notes References
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- C₁₂H₂₂N₂O₅ 5-position: Boc-protected methylamino (-NH-CH₂-O-Boc) 274.3 Peptide synthesis, Boc protection
QD-6335 (Pentanoic acid, 5-[[(2S)-2-Boc-amino-4-(methylthio)-1-oxobutyl]amino]-) C₁₅H₂₈N₂O₅S 5-position: Boc-protected amino, methylthio (-SMe), oxobutyl chain 348.46 Research use; modified solubility/reactivity
Loxiglumide (D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid) C₂₁H₂₉Cl₂N₃O₅ Dichlorobenzoylamino, methoxypropylpentylamino 498.38 Cholecystokinin antagonist; treats experimental pancreatitis
Pentanoic acid, 5-[[4-(azepane-1-carbonyl)phenyl]amino]-5-oxo- C₁₈H₂₃N₃O₄ Azepane-1-carbonyl phenylamino 345.40 Glycomics research; imparts cationic charge to glycans
Boc-L-β-Homomethionine C₁₂H₂₃NO₄S Boc-protected β-homomethionine with methylthio (-SMe) 289.38 Peptide modification; stabilizes methionine analogs

Key Differences and Implications

Substituent Complexity: The target compound’s Boc-methylamino group offers simplicity and versatility for amine protection, whereas QD-6335’s additional methylthio and oxobutyl groups may enhance steric effects or alter solubility . Loxiglumide’s dichlorobenzoylamino and methoxypropylpentylamino substituents confer biological activity, enabling cholecystokinin receptor antagonism .

Functional Applications :

  • Boc Derivatives (e.g., target compound, Boc-L-β-Homomethionine): Primarily used in synthetic chemistry for intermediate protection.
  • Biologically Active Derivatives (e.g., Loxiglumide): Designed for pharmacological effects, demonstrating the impact of aromatic and alkyl chain modifications on bioactivity .

Molecular Weight and Reactivity :

  • Lower molecular weight Boc derivatives (e.g., target compound: ~274 g/mol) are advantageous in solution-phase synthesis, while heavier compounds like QD-6335 (~348 g/mol) may require specialized purification techniques .

Biological Activity

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS Number: 124073-08-1) is an organic compound with a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in cancer research and metabolic studies.

Chemical Structure and Properties

The structure of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- features a pentanoic acid backbone with distinct functional groups that influence its biological activity. The presence of the dimethylethoxycarbonyl group serves as a protective moiety for the amino functionality, allowing for selective reactions at other sites on the molecule.

PropertyValue
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
CAS Number124073-08-1
Chemical StructureChemical Structure

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The methylamino group can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. This mechanism is crucial for understanding how the compound can influence metabolic pathways and cellular functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Pentanoic acid derivatives. A notable study synthesized a series of substituted pentanoic acids and evaluated their biological activity against cancer cell lines. Specifically, compounds derived from pentanoic acid were found to induce apoptosis in Jurkat-E6.1 cells through the simultaneous inhibition of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), which are critical in cancer progression and metastasis .

Key Findings:

  • Apoptosis Induction: Compounds demonstrated dose-dependent apoptosis in cancer cells.
  • MMP-2 and HDAC8 Inhibition: Effective reduction in the expression levels of these proteins was observed.
  • Cell Cycle Arrest: Some derivatives caused cellular arrest in the sub-G0 phase, indicating effective targeting of cancerous cells.

Enzyme Interaction Studies

Pentanoic acid derivatives have also been utilized to study enzyme-substrate interactions. The compound's structural features allow it to serve as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways relevant to drug metabolism and therapeutic interventions.

Study on Anticancer Activity

A comprehensive study published in PubMed explored the structure-activity relationship (SAR) of substituted pentanoic acids, including Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-. The results indicated that specific modifications to the pentanoic acid structure could enhance its anticancer properties significantly .

Metabolic Pathway Investigation

Another investigation focused on the metabolic fate of pentanoic acid derivatives in vivo. It was found that these compounds could modulate metabolic pathways linked to energy production and lipid metabolism, suggesting their potential utility in metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety using Boc anhydride in the presence of a base like DMAP or triethylamine. Subsequent coupling with a pentanoic acid derivative is achieved via carbodiimide-mediated activation (e.g., EDC/HOBt). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Related Boc-protected intermediates and reaction conditions are described in similar compounds .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

  • 1H/13C NMR : Look for the Boc tert-butyl singlet at δ ~1.4 ppm and amide NH signals at δ ~6.5–7.5 ppm.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (Boc C=O) and ~1650 cm⁻¹ (amide I band).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion (e.g., m/z 400.3739 for [M+H]+ as per computed data ). Discrepancies between predicted and experimental data (e.g., boiling point, density ) should be resolved using standardized protocols from databases like NIST .

Q. What safety protocols are essential for handling this compound?

While no severe hazards are classified, standard precautions include:

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste. Emergency procedures (e.g., eye flushing for 15 minutes) are detailed in the MSDS .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties?

Predicted values (e.g., pKa 3.92 ± 0.19, boiling point 643.6 ± 55.0°C ) may deviate from experimental results. To resolve this:

  • Validate pKa via potentiometric titration in aqueous/organic solvents.
  • Use differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for thermal stability.
  • Compare computational models (e.g., COSMO-RS for solubility) with experimental data .

Q. What strategies prevent Boc group deprotection during functionalization?

The Boc group is acid-labile. Mitigation strategies include:

  • Avoiding strong acids (e.g., HCl) in downstream reactions; use diluted TFA in DCM for controlled deprotection.
  • Monitoring reaction progress via TLC or in situ FTIR.
  • Employing orthogonal protecting groups (e.g., Fmoc) for multi-step syntheses .

Q. How can the compound’s reactivity be exploited in peptide mimetics?

The carboxyl and Boc-protected amino groups make it a candidate for peptidomimetic design. For example:

  • Coupling with N-terminal amino acids via solid-phase synthesis.
  • Incorporating into enzyme inhibitors by mimicking natural substrates (e.g., protease targets). Structural analogs in highlight similar applications in cyclopropane-based drug candidates.

Methodological Recommendations

  • Contradiction Analysis : Replicate published syntheses and compare yields/purity using HPLC.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Computational Validation : Use Gaussian or ORCA for DFT calculations to refine predicted properties .

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